molecular formula C18H19ClFNO2S B12398455 2-Oxo Prasugrel-d4 (hydrochloride)

2-Oxo Prasugrel-d4 (hydrochloride)

Cat. No.: B12398455
M. Wt: 371.9 g/mol
InChI Key: GNCJDUATSSIGHD-FOMJDCLLSA-N
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Description

2-Oxo Prasugrel-d4 (hydrochloride) is a deuterated form of 2-Oxo Prasugrel, which is an inactive metabolite of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The deuterated form, 2-Oxo Prasugrel-d4 (hydrochloride), is often used in scientific research as a stable isotope-labeled compound for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo Prasugrel-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-Oxo Prasugrel. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 2-Oxo Prasugrel-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production process is optimized for yield and cost-effectiveness while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Oxo Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pH, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-Oxo Prasugrel-d4 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

2-Oxo Prasugrel-d4 (hydrochloride) itself is an inactive metabolite, but it is used to study the mechanism of action of Prasugrel. Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. The active metabolite irreversibly binds to P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex. This inhibition of ADP-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo Prasugrel-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms makes it an invaluable tool in metabolic and pharmacokinetic research, offering insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C18H19ClFNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

5-[2-cyclopropyl-2-oxo-1-(2,3,4,5-tetradeuterio-6-fluorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C18H18FNO2S.ClH/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15;/h1-4,9,11,15,17H,5-8,10H2;1H/i1D,2D,3D,4D;

InChI Key

GNCJDUATSSIGHD-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)C2CC2)N3CCC4C(=CC(=O)S4)C3)F)[2H])[2H].Cl

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3.Cl

Origin of Product

United States

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